Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a 4-bromo-3-methylphenyl group attached to the sulfamoyl moiety at the 3-position of the benzothiophene core. The bromine atom at the para position of the phenyl ring introduces electronic and steric effects that may enhance binding affinity or enable further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S2/c1-10-9-11(7-8-13(10)18)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSANMBBWPYIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of Methyl 4-bromo-3-methylbenzoate with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromine (Br) substituents increase melting points due to enhanced intermolecular dipole interactions (e.g., 3i: 139–140°C vs. 3a: 103–104°C) .
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and hydroxyl (OH) groups lower melting points but improve solubility in polar solvents .
- Halogen Effects: Fluorine substituents (e.g., 3c) reduce steric hindrance compared to bromine, facilitating synthetic accessibility (94% yield for 3c vs.
Structural and Spectroscopic Comparisons
- NMR Spectroscopy : The 4-bromo-3-methylphenyl group would exhibit distinct ¹H-NMR signals for the methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.3–7.5 ppm), with deshielding effects due to bromine .
- IR Spectroscopy : Sulfamoyl (SO₂NH) stretches appear at ~1320 cm⁻¹ (asymmetric) and ~1140 cm⁻¹ (symmetric), consistent across analogs .
Biological Activity
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, while providing a comprehensive overview of relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiophene core substituted with a sulfamoyl group and a bromo-methylphenyl moiety. The general structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Suzuki–Miyaura Coupling: A widely used reaction to form carbon-carbon bonds.
- Oxidation and Reduction Reactions: These reactions can modify functional groups, enhancing biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins involved in various biological pathways.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related compounds, suggesting that derivatives of benzothiophene exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cell lines such as A549 and NCI-H23 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 18.89 | Cell cycle arrest |
| 16a | NCI-H23 | 1.50 | Apoptosis induction |
Anti-inflammatory and Antimicrobial Activities
Other studies have indicated that benzothiophene derivatives possess anti-inflammatory and antimicrobial properties. These activities are often linked to their ability to inhibit specific pathways involved in inflammation and microbial growth .
Case Studies and Research Findings
A notable study investigated the effects of various benzothiophene derivatives on cancer cell lines, revealing that modifications to the benzothiophene structure significantly influence their biological activity. The study found that compounds with specific substitutions exhibited enhanced potency against cancer cells through mechanisms such as apoptosis induction and inhibition of angiogenesis .
Example Case Study
In a comparative study on benzofuran derivatives (closely related to benzothiophenes), researchers observed that certain modifications led to increased cytotoxicity against lung cancer cell lines. The most effective compounds demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as viable candidates for further development .
Q & A
Q. What are the key synthetic steps for preparing Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves:
Benzothiophene Core Formation : Cyclization of substituted thiophenol derivatives with α-haloketones or via Friedel-Crafts acylation to construct the benzothiophene scaffold .
Sulfamoylation : Reaction of the benzothiophene intermediate with 4-bromo-3-methylbenzenesulfonamide under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group .
Esterification : Methylation of the carboxylic acid precursor using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer: Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm, singlet), sulfamoyl NH (δ ~7.1 ppm, broad), and bromophenyl protons (δ ~7.3–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Correlates aromatic protons and confirms substituent positions .
- X-ray Crystallography : Single-crystal analysis using SHELX or ORTEP software to resolve bond lengths/angles and confirm stereoelectronic effects .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = calculated 452.98 Da) .
Advanced Research Questions
Q. How can researchers optimize sulfamoylation reaction yields while minimizing side products?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and enhance nucleophilic attack .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide activation .
- Temperature Control : Maintain 90–100°C to balance reaction rate and decomposition .
- Monitoring : TLC or in-situ IR spectroscopy to detect unreacted starting materials.
Data Contradiction Note : Some studies report lower yields (50%) due to steric hindrance from the bromophenyl group, while others achieve 65% via microwave-assisted synthesis (120°C, 30 min) .
Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for passage number .
- Validate purity (>98%) via HPLC to exclude impurities affecting activity .
- Mechanistic Profiling :
- Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structure-activity relationships (SAR) .
- Compare with analogs (e.g., ethyl vs. methyl esters) to assess substituent effects .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) :
- Use the crystal structure of EGFR (PDB: 1M17) to model sulfamoyl group interactions with catalytic lysine residues .
- Score binding energy (ΔG) for bromophenyl vs. fluorophenyl analogs .
- MD Simulations (GROMACS) :
- Simulate ligand-protein stability over 100 ns to assess conformational flexibility .
- QSAR Modeling :
- Correlate logP values with cytotoxicity (e.g., higher lipophilicity enhances membrane permeability) .
Key Finding : The bromine atom’s electronegativity enhances halogen bonding with EGFR’s hydrophobic pocket, improving affinity vs. non-halogenated analogs .
Q. How can crystallographic data resolve conformational dynamics of the benzothiophene core?
Methodological Answer:
- SHELXL Refinement : Analyze thermal displacement parameters (B-factors) to identify flexible regions (e.g., sulfamoyl group rotation) .
- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify out-of-plane distortions in the benzothiophene ring .
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Example Observation : The benzothiophene core adopts a planar conformation (torsion angle <5°), while the sulfamoyl group shows rotational freedom (±15°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
